L-glutamine
Overview
Description
L-glutamine is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It is the most abundant free amino acid in the human body and is classified as a conditionally essential amino acid. This means that while the body can usually synthesize sufficient amounts of glutamine, certain conditions such as stress, illness, or injury can increase the body’s demand for it, necessitating dietary intake. This compound is involved in various metabolic processes, including serving as a nitrogen donor in the synthesis of nucleotides and amino sugars, and as a carbon source in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-glutamine can be synthesized through the amidation of glutamic acid. This reaction involves the conversion of glutamic acid to glutamine using ammonia and adenosine triphosphate (ATP) in the presence of the enzyme glutamine synthetase. The reaction conditions typically require a buffered solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of glutamine often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in a nutrient-rich medium, where they produce glutamine as a metabolic byproduct. The glutamine is then extracted and purified through various downstream processes, including filtration, crystallization, and chromatography .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to form glutamic acid and ammonia. This reaction is catalyzed by the enzyme glutaminase and occurs under physiological conditions.
Transamination: this compound can participate in transamination reactions, where its amino group is transferred to a keto acid, forming a new amino acid and α-ketoglutarate.
Deamination: In the presence of the enzyme glutamate dehydrogenase, glutamine can be deaminated to form glutamate and ammonia.
Common Reagents and Conditions:
Hydrolysis: Enzyme glutaminase, physiological pH, and temperature.
Transamination: Aminotransferase enzymes, physiological pH, and temperature.
Deamination: Enzyme glutamate dehydrogenase, physiological pH, and temperature.
Major Products Formed:
Hydrolysis: Glutamic acid and ammonia.
Transamination: New amino acid and α-ketoglutarate.
Deamination: Glutamate and ammonia
Scientific Research Applications
L-glutamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various biochemicals and pharmaceuticals.
- Serves as a model compound in studies of amino acid metabolism and enzyme kinetics.
Biology:
- Plays a critical role in cell culture media as a nutrient for cell growth and proliferation.
- Involved in the regulation of gene expression and signal transduction pathways.
Medicine:
- Used as a dietary supplement to support immune function and gut health.
- Administered to patients with conditions such as cancer, trauma, and sepsis to improve nitrogen balance and support recovery.
- Investigated for its potential therapeutic effects in treating conditions like sickle cell disease and diabetes .
Industry:
- Employed in the production of protein-rich foods and dietary supplements.
- Used in the fermentation industry to enhance the production of various metabolites .
Mechanism of Action
L-glutamine exerts its effects through several mechanisms, including:
Nitrogen Donation: this compound serves as a nitrogen donor in the synthesis of nucleotides, amino sugars, and other biomolecules.
Energy Source: It acts as a carbon source in the citric acid cycle, providing energy for cellular processes.
Gene Regulation: this compound influences the expression of genes involved in metabolism, cell growth, and stress responses.
Signal Transduction: It activates intracellular signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and proliferation
Comparison with Similar Compounds
L-glutamine is often compared with other amino acids such as glutamic acid, asparagine, and aspartic acid.
Glutamic Acid:
- Similarity: Both are involved in nitrogen metabolism and can be interconverted.
- Uniqueness: this compound contains an amide group, while glutamic acid has a carboxylic acid group.
Asparagine:
- Similarity: Both are amides of their respective dicarboxylic acids (glutamic acid and aspartic acid).
- Uniqueness: this compound is more abundant in the body and has a broader range of metabolic functions.
Aspartic Acid:
- Similarity: Both are involved in the citric acid cycle and amino acid metabolism.
- Uniqueness: Aspartic acid has a carboxylic acid group, while glutamine has an amide group .
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Record name | glutamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glutamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26700-71-0 | |
Record name | Poly-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1023100 | |
Record name | L-Glutamine | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Glutamine | |
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Record name | L-Glutamine | |
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Record name | L-Glutamine | |
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Solubility |
In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |
Record name | L-Glutamine | |
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Record name | Glutamine | |
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Record name | L-Glutamine | |
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Record name | L-Glutamine | |
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Density |
1.364 g/cu cm | |
Record name | Glutamine | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Glutamine | |
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Mechanism of Action |
Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events., L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid. | |
Record name | L-Glutamine | |
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Color/Form |
White crystalline powder, Fine opaque needles from water or dilute ethanol | |
CAS No. |
56-85-9, 26700-71-0, 6899-04-3 | |
Record name | L-Glutamine | |
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Melting Point |
184-185 °C (decomposes), 185 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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